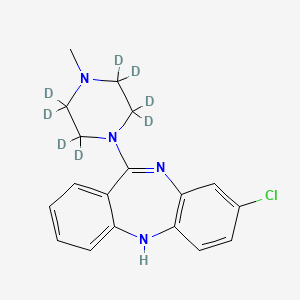

Clozapine-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Clozapine-d8 is a deuterated form of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorders. The deuterium atoms in this compound replace the hydrogen atoms in the clozapine molecule, which can be useful in pharmacokinetic studies to differentiate between the administered drug and its metabolites .

Mechanism of Action

Target of Action

Clozapine, the parent compound of Clozapine-d8, is an atypical antipsychotic drug that primarily targets a range of neuroreceptors . It has a high dissociation constant for D2 dopamine receptors, which is even higher than dopamine itself . It also shows significant antagonistic activity on cortical and limbic dopamine D4 receptors . In addition to dopamine receptors, clozapine also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C), adrenergic (α1), histamine (H1), and muscarinic receptors (M1) .

Mode of Action

Clozapine’s interaction with its targets results in a unique mode of action. Its low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia . Its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects, notably gastrointestinal hypomotility and orthostatic hypotension . Clozapine also activates extracellular signal-regulated kinases (ERK1/2), which are involved in the regulation of transcription and improving synaptic plasticity, connectivity, and neurogenesis .

Biochemical Pathways

Clozapine’s action affects several biochemical pathways. It reduces Akt activation, leading to decreased glucose uptake and inducing ER stress and the unfolded protein response (UPR) . Metabolic profiling reveals downregulation of glycolysis and the pentose phosphate pathway, thereby saving glucose to keep the electron transport chain working . Upregulation of the mitochondrial citrate carrier shifts excess citrate to the cytosol for use in lipogenesis and for storage as triacylglycerol in lipid droplets .

Pharmacokinetics

Clozapine’s pharmacokinetics reveal a wide interpatient variability. It has an elimination half-life of 9.1 to 17.4 hours, clearance of 8.7 to 53.3 L/h, and a volume of distribution of 1.6 to 7.3 L/kg . Clozapine is metabolized via the hepatic microsomal enzyme system into two principal metabolites: demethyl-clozapine and clozapine N-oxide . Therapeutic drug monitoring is recommended as serum concentrations of clozapine less than 250 ng/mL are associated with relapse and those above 750ng/mL are associated with increased risk of intoxication .

Result of Action

The molecular and cellular effects of clozapine’s action are significant. It is believed to induce neurogenesis through improved neuronal cell survival, increased expression of BDNF, and restoration of neuronal architecture in the dentate gyrus . Clozapine-treated cells and leukocytes from clozapine-treated patients contain more lipid droplets than untreated cells .

Action Environment

Environmental factors such as smoking and age can influence clozapine’s action. Serum clozapine is lower in males compared to females despite females receiving lower doses . Plasma clozapine is approximately 20–30% lower in smokers compared to non-smokers . Significantly higher concentrations are observed in older patients (45+ years) compared to younger patients (18–26 years) .

Biochemical Analysis

Biochemical Properties

Clozapine-d8, like its non-deuterated counterpart, interacts with various enzymes, proteins, and other biomolecules. It displays affinity to various neuroreceptors, particularly showing low affinity to dopamine receptors, which results in fewer extrapyramidal side effects . The selection and early development of clozapine were based on its gross behavioral, arousal-inhibiting, sleep-promoting, and caudate spindle-prolonging properties .

Cellular Effects

This compound has been shown to have protective effects against inflammation-related neurodegeneration in primary neuron-glia cultures . It attenuates microglial activation, thereby protecting neurons . It also inhibits the production of microglia-derived superoxide and intracellular reactive oxygen species (ROS), as well as the production of nitric oxide and TNF-α following lipopolysaccharide (LPS) exposure .

Molecular Mechanism

It has been proposed that the therapeutic efficacy of clozapine in schizophrenia is mediated through antagonism of the dopamine type 2 (D2) and the serotonin type 2A (5-HT2A) receptors . More recent findings suggest that clozapine and classical neuroleptics differ with regard to their indirect effects on nigral GABA-ergic mechanisms implicated in the induction of tardive dyskinesias .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown dose-dependent effects on behavior over time . It has been observed that this compound can modulate sleep of mice not expressing DREADD receptors . This implies that back-metabolism to clozapine is not the sole mechanism underlying side effects of chemogenetic actuators .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in zebrafish, this compound was found to have dose-dependent effects on behavior over a 72-hour period

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized via the hepatic microsomal enzyme system into two principal metabolites: demethyl-clozapine and clozapine N-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, with CYP1A2 accounting for around 15% .

Transport and Distribution

This compound is transported efficiently across the blood-brain barrier and into the brain as shown by PET imaging of C11 labeled clozapine

Subcellular Localization

Studies have shown that clozapine can directly impact synaptic architecture , suggesting that this compound may have similar effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clozapine-d8 involves the incorporation of deuterium atoms into the clozapine molecule. One common method is the catalytic exchange of hydrogen for deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach is the use of deuterated reagents in the synthesis of clozapine from its precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes use deuterium oxide (D2O) or deuterated solvents in the presence of catalysts to achieve high levels of deuterium incorporation. The production methods are designed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Clozapine-d8 undergoes various chemical reactions similar to those of clozapine, including:

Oxidation: this compound can be oxidized to form clozapine N-oxide.

Reduction: Reduction reactions can convert clozapine N-oxide back to this compound.

Substitution: Substitution reactions can occur at the nitrogen or aromatic ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include clozapine N-oxide, norclozapine, and various substituted derivatives of this compound .

Scientific Research Applications

Clozapine-d8 is widely used in scientific research due to its unique properties:

Pharmacokinetic Studies: It helps in studying the metabolism and distribution of clozapine in the body by differentiating between the parent drug and its metabolites.

Drug Interaction Studies: This compound is used to investigate potential drug-drug interactions and their effects on clozapine metabolism.

Neuropharmacology: Research on the effects of this compound on neurotransmitter systems and its potential neuroprotective effects.

Analytical Chemistry: It is used as an internal standard in mass spectrometry and other analytical techniques to quantify clozapine and its metabolites.

Comparison with Similar Compounds

Clozapine-d8 is compared with other deuterated and non-deuterated antipsychotic compounds:

Clozapine: The non-deuterated form, widely used in clinical settings.

Olanzapine: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.

Risperidone: An atypical antipsychotic with higher affinity for serotonin receptors compared to clozapine.

Quetiapine: Known for its sedative properties and used in the treatment of bipolar disorder.

This compound’s uniqueness lies in its deuterium incorporation, which provides advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research .

Properties

IUPAC Name |

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i8D2,9D2,10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDBNBUXVUHMW-JNJBWJDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Clozapine-d8 used instead of regular Clozapine for certain analyses?

A1: this compound is a deuterated form of Clozapine, acting as an internal standard in mass spectrometry analyses [, ]. Its structure is nearly identical to Clozapine, except for eight deuterium atoms replacing eight hydrogen atoms. This difference in mass allows for differentiation during mass spectrometry, while its chemical behavior remains very similar to Clozapine. This makes it ideal for quantifying Clozapine concentrations in complex biological samples like brain tissue [].

Q2: How does the use of this compound contribute to more accurate quantification of Clozapine in biological samples?

A2: Using mass spectrometry techniques like LC-MS/MS or the novel SAII- and MAIV-MS methods described in the research, researchers can differentiate this compound from Clozapine [, ]. By adding a known concentration of this compound to the sample, scientists can account for variations during sample preparation and analysis. Comparing the signal intensities of Clozapine and this compound allows for a more accurate determination of Clozapine concentrations in the original sample. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)